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molecular formula C16H10F4O B1598761 3-(4-Fluorophenyl)-6-(trifluoromethyl)indan-1-one CAS No. 80272-38-4

3-(4-Fluorophenyl)-6-(trifluoromethyl)indan-1-one

Cat. No. B1598761
M. Wt: 294.24 g/mol
InChI Key: GELXXQVKIVNKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443448

Procedure details

To a solution of 40 grams of 3-(2-bromo-4-trifluoromethylphenyl)-3-(4'-fluorophenyl)-propanoic acid in 750 milliliters of dry diethylether were added dropwise 90 milliliters of butyllithium (20% in hexane). The temperature was kept between -2 and -5 degrees Centigrade, and the addition time was about 10 minutes. The reaction mixture was stirred at zero degrees Centigrade for 11/2 hours; and then 400 milliliters of 2 N hydrochloric acid were added. The orgranic phase was separated and extracted twice with a 10% solution of sodium carbonate in water, then washed with water and dried over anhydrous potassium carbonate. After filtration and evaporation there was obtained 23 grams of crude 3-(4'-fluorophenyl)-6-trifluoromethyl-1-indanone. The oil was distilled in vacuo, and there was obtained 17 grams (57%) of pure 3-(4'-fluorophenyl)-6-trifluoromethyl-1-indanone boiling at 140 degrees Centigrade /0.2 mmHg.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][C:3]=1[CH:12]([C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1)[CH2:13][C:14](O)=[O:15].C([Li])CCC.Cl>C(OCC)C>[F:23][C:20]1[CH:19]=[CH:18][C:17]([CH:12]2[C:3]3[C:4](=[CH:5][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:7][CH:2]=3)[C:14](=[O:15])[CH2:13]2)=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)C(F)(F)F)C(CC(=O)O)C1=CC=C(C=C1)F
Name
Quantity
90 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at zero degrees Centigrade for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between -2 and -5 degrees Centigrade
CUSTOM
Type
CUSTOM
Details
The orgranic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with a 10% solution of sodium carbonate in water
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
evaporation there

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CC(C2=CC(=CC=C12)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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